Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture through standard chemical naming conventions. The name reflects several key structural components that define the compound's three-dimensional arrangement. The core bicyclic structure is designated as 8-azabicyclo[3.2.1]octane, indicating a bicyclic eight-membered ring system where one carbon atom is replaced by nitrogen at position 8. This bicyclic framework represents the fundamental structural motif that is central to the compound's chemical identity.
The structural representation reveals a complex molecular architecture consisting of multiple functional groups arranged around the central bicyclic core. The Simplified Molecular Input Line Entry System representation CC(N1C2CC(O)CC1CC2)CC(OC)=O provides a linear notation that captures the complete connectivity of all atoms within the molecule. This notation system allows for unambiguous identification of the compound's structure, facilitating database searches and computational analysis. The presence of the hydroxy group at position 3 of the bicyclic system and the ester functionality derived from butanoic acid creates a molecule with distinct chemical properties and potential biological activity.
The three-dimensional arrangement of atoms within this compound creates specific spatial relationships that influence its chemical behavior and potential interactions with biological targets. The bicyclic core imposes conformational constraints that limit the flexibility of the molecule, creating a relatively rigid structural framework. This rigidity is characteristic of compounds containing the azabicyclo[3.2.1]octane scaffold, which has been extensively studied due to its prevalence in naturally occurring alkaloids and synthetic pharmaceutical compounds.
Properties
IUPAC Name |
methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRQBQOFXTKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Chemical Reactions Analysis
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and palladium-catalyzed reactions for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic framework or the ester group .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- Canonical SMILES : CC(CC(=O)OC)N1C2CCC1CC(C2)O
Scientific Research Applications
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has several notable applications in scientific research, particularly in pharmacology and medicinal chemistry.
Neuropharmacology
One of the primary areas of interest for this compound is its neuropharmacological activity . Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can inhibit the reuptake of key neurotransmitters:
| Neurotransmitter | Reuptake Inhibition |
|---|---|
| Serotonin | Yes |
| Norepinephrine | Yes |
| Dopamine | Yes |
This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.
Analgesic Activity
The compound also exhibits analgesic properties , making it a candidate for pain management therapies. Studies have shown that tropane alkaloids can modulate pain pathways, providing a basis for further exploration in pain relief formulations.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive compounds, facilitating the development of new therapeutic agents.
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of 8-azabicyclo[3.2.1]octane derivatives, including this compound. The results indicated significant inhibition of serotonin reuptake, aligning with the pharmacological profile expected from this class of compounds.
Case Study 2: Pain Management Research
In research conducted at a leading pharmacological institute, this compound was tested for its analgesic effects on animal models of chronic pain. The findings demonstrated a marked reduction in pain response, suggesting its potential utility in developing new analgesic therapies.
Mechanism of Action
The mechanism of action of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the central nervous system, leading to changes in neurotransmitter levels and neuronal activity . The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s bicyclic structure and its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclic Core
Hydroxyl Group Positioning and Functionalization
- 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 870889-89-7) : This analog lacks the ester side chain but includes a methyl group adjacent to the hydroxyl, increasing steric bulk. The hydrochloride salt form improves stability and aqueous solubility .
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS 90949-82-9): Replaces the ester with a hydroxymethyl group, reducing lipophilicity (logP = 0.773) compared to ester-containing analogs .
Aromatic and Halogen Substituents
Ester Chain Modifications
Methyl vs. Ethyl Esters
- Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1423026-36-1): Substituting the methyl ester with ethyl increases molecular weight (MW = 241.33 vs. 227.29 for methyl) and may alter metabolic stability due to slower esterase cleavage .
- Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate (CAS 1274828-12-4): Features a branched propanoate chain, introducing steric hindrance that could affect enzymatic interactions or crystallization behavior .
Complex Ester Moieties
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their diverse biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that contributes to its rigidity and selectivity in biological interactions. The presence of the hydroxyl group at the 3-position and the ester functionality are critical for its biological activity.
Monoamine Reuptake Inhibition
One of the primary mechanisms through which this compound exerts its effects is through the inhibition of monoamine reuptake. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for treating mood disorders like depression and anxiety .
| Neurotransmitter | Reuptake Inhibition |
|---|---|
| Serotonin | Yes |
| Norepinephrine | Yes |
| Dopamine | Yes |
Analgesic Activity
Studies have shown that certain derivatives exhibit significant analgesic properties. For instance, compounds structurally related to this compound have been tested in pain models, demonstrating efficacy comparable to established analgesics like morphine .
Kappa Opioid Receptor Antagonism
Further investigations into SAR revealed that modifications to the bicyclic structure can lead to selective kappa opioid receptor antagonism, which may have implications for pain management and addiction treatment . The potency of these compounds as kappa antagonists suggests a unique pathway for therapeutic intervention.
Case Studies
Case Study 1: Depression Treatment
A clinical trial assessed a compound similar to this compound in patients with major depressive disorder (MDD). The results indicated a significant reduction in depressive symptoms after eight weeks of treatment, with a favorable side effect profile compared to traditional tricyclic antidepressants.
Case Study 2: Pain Management
In a preclinical study involving rodent models, an analog of this compound demonstrated significant analgesic effects in the hot plate test, outperforming morphine in certain parameters while exhibiting lower side effects related to sedation and dependency.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Bicyclic Ring : Altering substituents can enhance receptor affinity and selectivity.
- Hydroxyl Group Positioning : The position of hydroxyl groups is crucial for binding efficacy.
- Ester vs. Acid Functionalities : The ester form generally exhibits better bioavailability compared to its acid counterparts.
Q & A
Basic: What are the primary synthetic strategies for Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate and its derivatives?
Methodological Answer:
The synthesis often begins with the 8-azabicyclo[3.2.1]octane core, modified via cross-coupling reactions or radical cyclization. For example:
- Stille/Suzuki Couplings : Used to introduce aryl or biaryl groups at the 3-position. Stille coupling (e.g., with Pd catalysts) provided higher yields (75–90%) compared to Suzuki reactions, which sometimes yielded complex mixtures .
- Radical Cyclization : Employed for stereocontrol, as seen in the synthesis of 7-alkoxy-5,5-dimethyl derivatives using n-tributyltin hydride and AIBN, achieving >99% diastereoselectivity .
- Hydroxylation : The 3-hydroxy group is introduced via stereoselective oxidation or enzymatic resolution, critical for receptor binding .
Advanced: How do substituents at the 3-hydroxy and 8-aza positions influence binding to neurotransmitter transporters and sigma receptors?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-Hydroxy Group : Enhances sigma-2 receptor affinity (e.g., derivatives 11a and 11b showed Ki = 12 nM for sigma-2 with >100-fold selectivity over sigma-1) .
- 8-Aza Substituents : Methyl or benzyl groups modulate dopamine transporter (DAT) inhibition. For instance, 8-methyl derivatives exhibited partial agonism at benzimidazole receptors (e.g., BIMU 1 and BIMU 8) .
- Stereochemistry : Endo vs. exo configurations (e.g., in NS8880) significantly affect norepinephrine transporter (NET) binding, with exo isomers showing higher specificity .
Advanced: What methodological challenges arise in developing PET probes based on this scaffold?
Methodological Answer:
Key challenges include:
- Radiolabeling Efficiency : Introduction of <sup>11</sup>C or <sup>18</sup>F isotopes requires optimizing reaction conditions (e.g., NS8880’s radiosynthesis achieved 95% radiochemical purity but moderate in vivo stability) .
- Blood-Brain Barrier Penetration : LogP values >2.5 (calculated for methyl esters) improve CNS uptake but may reduce aqueous solubility .
- Metabolite Interference : Hydroxyl groups are prone to glucuronidation, necessitating deuterated analogs or prodrug strategies .
Basic: What analytical techniques are critical for characterizing stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish endo/exo isomers via coupling constants (e.g., J = 6–8 Hz for endo protons) .
- X-ray Crystallography : Resolved the absolute configuration of 6-hydroxyhyoscyamine derivatives, confirming (3S,5S,6S) stereochemistry .
- HPLC-MS : Used to assess radiochemical purity (>95%) and monitor degradation products in PET probes .
Advanced: How does the bicyclic scaffold influence pharmacokinetic properties and metabolic stability?
Methodological Answer:
- Metabolic Stability : The rigid bicyclic structure reduces cytochrome P450-mediated oxidation, enhancing half-life (t1/2 = 4–6 hours in murine models) .
- LogP Optimization : Methyl ester derivatives (logP ~2.3) balance lipophilicity for CNS penetration while avoiding excessive plasma protein binding .
- Toxicity : Benzyl substituents (e.g., in 3-benzyl-3-azabicyclo derivatives) may induce hepatotoxicity, requiring in vitro CYP450 inhibition assays during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
